2-(Diethoxyphosphoryl)-2-phenethyl-3,4-dihydro-2H-pyrrole 1-Oxide
Overview
Description
Preparation Methods
Deppepo is synthesized through a multi-step process involving the reaction of diethyl phosphite with phenethylamine, followed by cyclization and oxidation steps. The synthetic route typically involves:
Reaction of diethyl phosphite with phenethylamine: This step forms the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrrole ring.
Oxidation: The final step involves the oxidation of the pyrrole ring to form the nitroxide radical.
Chemical Reactions Analysis
Deppepo undergoes several types of chemical reactions, including:
Oxidation: Deppepo can react with various oxidizing agents to form different oxidation products.
Reduction: It can be reduced to its corresponding hydroxylamine derivative.
Substitution: Deppepo can undergo substitution reactions, particularly at the phosphorus atom.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Deppepo has a wide range of scientific research applications, including:
Chemistry: It is used as a spin trap in electron spin resonance (ESR) studies to detect and quantify free radicals.
Biology: Deppepo is used to study oxidative stress and the role of free radicals in biological systems.
Mechanism of Action
Deppepo exerts its effects by trapping free radicals and forming stable spin adducts. The nitroxide radical in Deppepo reacts with free radicals, such as superoxide and hydroxyl radicals, to form stable adducts that can be detected and quantified using ESR. This mechanism allows researchers to study the presence and behavior of free radicals in various systems .
Comparison with Similar Compounds
Deppepo is similar to other spin traps, such as 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) and 5-(diethoxyphosphoryl)-5-phenethyl-1-pyrroline N-oxide (DEPPEPO). Deppepo has unique properties that make it particularly effective in trapping superoxide and hydroxyl radicals. Its lipophilic nature allows it to interact with hydrophobic environments, such as cell membranes, making it a valuable tool in studying oxidative stress in biological systems .
Similar compounds include:
DEPMPO: Another spin trap used for detecting free radicals.
DEPPEPO: A lipophilic analog of DEPMPO with similar applications.
Deppepo’s unique combination of lipophilicity and spin-trapping ability makes it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
2-diethoxyphosphoryl-1-oxido-2-(2-phenylethyl)-3,4-dihydropyrrol-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24NO4P/c1-3-20-22(19,21-4-2)16(12-8-14-17(16)18)13-11-15-9-6-5-7-10-15/h5-7,9-10,14H,3-4,8,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXULNBGZSYFARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CCC=[N+]1[O-])CCC2=CC=CC=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393118 | |
Record name | DEPPEPO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-08-0 | |
Record name | DEPPEPO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.